molecular formula C22H23NO4 B067430 (S)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)acetic acid CAS No. 193693-62-8

(S)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)acetic acid

Cat. No.: B067430
CAS No.: 193693-62-8
M. Wt: 365.4 g/mol
InChI Key: YVHXTQQJFAOBCJ-HNNXBMFYSA-N
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Description

(S)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)acetic acid is a chiral carboxylic acid derivative featuring a piperidine ring substituted with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions . This compound is characterized by its molecular formula C22H23NO4, molecular weight 365.42 g/mol, and CAS number 1217646-18-8 . It is typically stored at 2–8°C in a dry environment to prevent hydrolysis of the Fmoc group .

The compound’s primary application lies in medicinal chemistry and peptide research, where it serves as a building block for introducing piperidine-derived moieties into larger molecules. Its chiral center (S-configuration) ensures stereochemical precision in target molecules, which is critical for biological activity .

Properties

IUPAC Name

2-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)13-15-7-5-6-12-23(15)22(26)27-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHXTQQJFAOBCJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@@H](C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589219
Record name [(2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl]acetic acid
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Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193693-62-8
Record name (2S)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-piperidineacetic acid
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Record name [(2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl]acetic acid
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Record name 2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl]acetic acid
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Biological Activity

(S)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)acetic acid, also known as Fmoc-piperidine-acetic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, research findings, and case studies that illustrate its applications and effects.

  • Molecular Formula : C22H23NO4
  • Molecular Weight : 365.43 g/mol
  • CAS Number : 17040116
  • Structure : The compound features a piperidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group and an acetic acid moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The Fmoc group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related piperidine derivatives have shown effectiveness against various bacterial strains by disrupting bacterial cell membranes, leading to cell lysis .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines such as HeLa and MCF-7, suggesting a possible role in cancer therapy . The mechanism may involve apoptosis induction and cell cycle arrest.

Case Studies

  • Inhibition Studies :
    • A study conducted on various piperidine derivatives showed that this compound exhibited a dose-dependent inhibition of cancer cell growth with an IC50 value in the low micromolar range .
  • Antimicrobial Efficacy :
    • Another investigation tested the compound against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Table

PropertyValue
Molecular FormulaC22H23NO4
Molecular Weight365.43 g/mol
CAS Number17040116
Antimicrobial MIC5–10 µg/mL (varies by strain)
IC50 (cancer cells)5 µM (HeLa), 8 µM (MCF-7)

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (S)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)acetic acid can be compared to the following analogs:

Structural Analogs with Modified Backbones

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Hazards (GHS) Applications
This compound 1217646-18-8 C22H23NO4 365.42 Piperidine-2-yl backbone with acetic acid H315, H319, H335 Peptide synthesis, chiral intermediates
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid 86069-86-5 C21H21NO4 351.40 Piperidine-2-carboxylic acid (no acetic acid) H302, H315, H319, H335 Solid-phase peptide synthesis
(R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid 193693-61-7 C21H21NO4 351.40 Pyrrolidine ring (5-membered) instead of piperidine H302, H312, H332 Research use, non-medicinal
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic acid 250384-77-1 C24H25NO6 423.46 Hexanedioic acid backbone Not specified Laboratory research

Key Observations:

  • Backbone Flexibility : The piperidine-based compound (target) offers a 6-membered ring, providing conformational rigidity compared to the 5-membered pyrrolidine analog . This affects binding affinity in receptor-targeted molecules.
  • Functional Groups : Replacement of acetic acid with carboxylic acid (e.g., piperidine-2-carboxylic acid) alters solubility and reactivity. The acetic acid moiety in the target compound enhances solubility in polar solvents, facilitating coupling reactions .
  • Stereochemistry : The (R)-configured pyrrolidine analog (CAS 193693-61-7) exhibits different biological interactions due to enantiomeric specificity, underscoring the importance of chiral purity .

Preparation Methods

Molecular Architecture

The compound features a piperidine ring with an (S)-configured chiral center at the second position, coupled to an acetic acid moiety and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Its molecular formula is C₂₂H₂₃NO₄ , with a molecular weight of 365.42 g/mol . The Fmoc group enhances solubility in organic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF), critical for solid-phase synthesis.

Table 1: Key Chemical Properties

PropertyValue
CAS Number193693-62-8
Molecular FormulaC₂₂H₂₃NO₄
Molecular Weight365.42 g/mol
SolubilitySoluble in DMSO, THF, DMF
Storage ConditionsRoom temperature, anhydrous

Synthetic Pathways

Fmoc Protection of (S)-Piperidine-2-acetic Acid

The primary route involves introducing the Fmoc group to (S)-piperidine-2-acetic acid. This reaction typically employs Fmoc-Cl (Fmoc chloride) or Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in the presence of a base such as N,N-diisopropylethylamine (DIEA).

Procedure :

  • Dissolve (S)-piperidine-2-acetic acid (1.0 equiv) in anhydrous DMF.

  • Add Fmoc-OSu (1.2 equiv) and DIEA (2.5 equiv) under nitrogen.

  • Stir at 25°C for 12–24 hours.

  • Quench with aqueous HCl, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 70–85%.

Solid-Phase Synthesis Integration

The compound serves as a key intermediate in peptide synthesis. Patent WO2008044890A1 details its use in solid-phase protocols, where the Fmoc group is selectively removed using 20% piperidine in DMF to enable subsequent couplings.

Table 2: Reaction Optimization Parameters

ParameterOptimal Condition
SolventDMF
Coupling AgentFmoc-OSu
BaseDIEA
Temperature25°C
Reaction Time12–24 hours

Stereochemical Control

Asymmetric Synthesis

The (S)-configuration is preserved using chiral starting materials or via enzymatic resolution. The ACS Omega study highlights tandem alkylation–asymmetric transformation methods to achieve >99% enantiomeric excess (ee) for similar Fmoc-protected amino acids.

Critical Factor :

  • Use of chiral auxiliaries or catalysts during piperidine ring formation prevents racemization.

Purification and Characterization

Chromatographic Techniques

Purification involves reverse-phase HPLC or silica gel chromatography with eluents such as ethyl acetate/hexane (1:1). The compound’s UV activity (λₘₐₓ = 267 nm) facilitates monitoring.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc Ar-H), 7.58 (t, 2H, Fmoc Ar-H), 4.40 (m, 1H, piperidine CH), 3.25 (m, 2H, COOCH₂).

  • MS (ESI+) : m/z 366.4 [M+H]⁺.

Applications in Peptide Synthesis

The compound’s carboxylic acid group enables conjugation to resins or amino acids. For example, in buserelin and goserelin synthesis, it introduces piperidine motifs critical for bioactivity.

Case Study :

  • Coupling to Rink amide resin via DIC/HOBt activation achieves 90% incorporation efficiency.

Challenges and Solutions

Racemization Risks

Prolonged exposure to basic conditions during Fmoc deprotection may cause epimerization. Mitigation includes:

  • Shortening piperidine treatment to ≤20 minutes.

  • Using 0.1 M HOBt as an additive.

Solubility Management

Despite DMSO solubility, precipitation during large-scale reactions is addressed by:

  • Heating to 37°C with sonication.

  • Gradual solvent exchange to acetonitrile .

Q & A

Q. What methods enable its conjugation to peptide sequences?

  • Methodological Answer :
  • Solid-Phase Synthesis : Direct incorporation via Fmoc deprotection on resin-bound peptides .
  • Post-Synthetic Modification : Use NHS esters or maleimide-thiol chemistry for site-specific labeling .
  • Orthogonal Protection : Employ Dde or Alloc groups to selectively modify the piperidine ring post-conjugation .

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